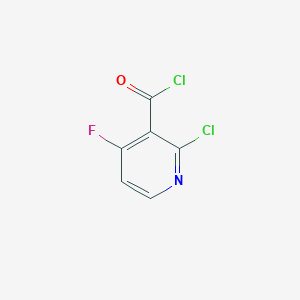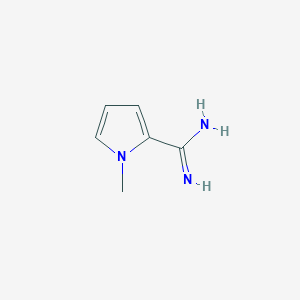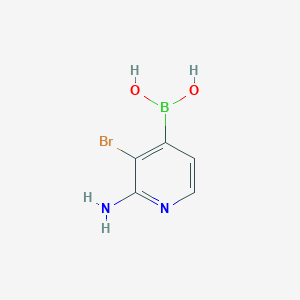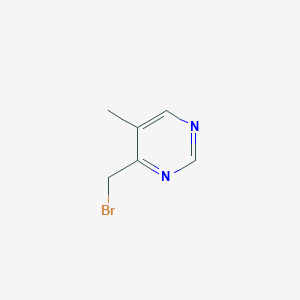![molecular formula C22H19N3O3 B13125951 1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione CAS No. 914981-55-8](/img/structure/B13125951.png)
1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivativesThe reaction conditions often require the use of solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the aminooxy and phenylamino groups may facilitate binding to specific proteins, leading to enzyme inhibition and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-hydroxymethyl-anthraquinone: This compound shares the anthraquinone core but has different substituents, leading to distinct chemical properties.
1,4,5,8-Tetrachloroanthraquinone: Another anthraquinone derivative with chlorine substituents, used in the synthesis of various dyes and pigments.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, setting it apart from other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
914981-55-8 |
|---|---|
Molekularformel |
C22H19N3O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-(2-aminooxyethylamino)-4-anilinoanthracene-9,10-dione |
InChI |
InChI=1S/C22H19N3O3/c23-28-13-12-24-17-10-11-18(25-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,24-25H,12-13,23H2 |
InChI-Schlüssel |
XEOODHWRCJISCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCON)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


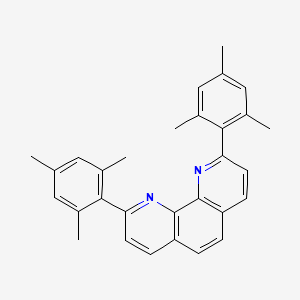
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
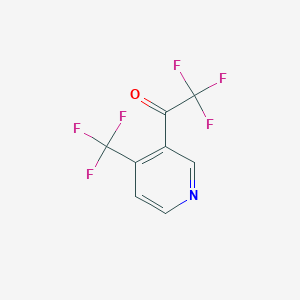


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
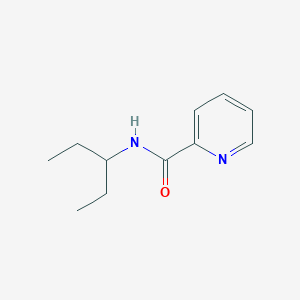
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

